molecular formula C13H23F3N2O2 B2387835 Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate CAS No. 2344679-18-9

Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate

Cat. No.: B2387835
CAS No.: 2344679-18-9
M. Wt: 296.334
InChI Key: LWUGKUUNTUKGML-UHFFFAOYSA-N
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Description

Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is a sophisticated synthetic intermediate of significant value in medicinal chemistry, primarily serving as a key precursor in the development of protease inhibitors. Its core structure incorporates a piperidine scaffold, a privileged motif in drug discovery, which is further functionalized with a carbamate-protected amine and a strategically placed trifluoromethyl group. The presence of the trifluoromethyl group is critical, as it is known to enhance a compound's metabolic stability, influence its lipophilicity, and improve its binding affinity to target proteins through specific electronic and steric effects. In research, this compound is extensively utilized in the synthesis of potent inhibitors for various proteolytic enzymes. A prominent application, as evidenced by scientific literature, is its role as a key building block for macrocyclic compounds that function as inhibitors of hepatitis C virus (HCV) NS3/4A protease . The structural complexity of this molecule allows researchers to efficiently construct the central pharmacophore required for high-affinity binding to the protease's active site, thereby blocking viral replication. The tert-butoxycarbonyl (Boc) protecting group offers a handle for further synthetic elaboration, enabling the modular construction of complex target molecules. Consequently, this reagent provides researchers with a versatile and high-value starting point for the design and synthesis of novel therapeutic agents targeting viral and other pathological proteases.

Properties

IUPAC Name

tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23F3N2O2/c1-12(2,3)20-11(19)18-10(13(14,15)16)8-9-6-4-5-7-17-9/h9-10,17H,4-8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUGKUUNTUKGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1,1,1-trifluoro-3-piperidin-2-ylpropan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the carbamate group into corresponding amines and alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Inhibition of Pyruvate Dehydrogenase Kinase

One of the notable applications of tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is as an inhibitor of pyruvate dehydrogenase kinase (PDHK). PDHK plays a crucial role in regulating glucose metabolism, and its inhibition can have therapeutic implications in metabolic disorders such as diabetes and obesity. The compound has shown promise in preclinical studies as a modulator of metabolic pathways, potentially leading to new treatments for these conditions .

Case Study: Metabolic Regulation

A study published in the patent WO2015090496A1 outlines the synthesis and testing of derivatives similar to this compound. The research demonstrated that these compounds effectively inhibited PDHK activity in vitro, resulting in increased pyruvate dehydrogenase activity and enhanced glucose oxidation in cellular models .

Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Research indicates that similar piperidine derivatives may influence dopaminergic and serotonergic pathways, which are critical in neuropharmacology. This opens avenues for exploring its effects on mood disorders and neurodegenerative diseases.

Data Table: Neuropharmacological Effects of Piperidine Derivatives

Compound NameTarget ReceptorEffectReference
This compoundPDHKInhibition
Similar Piperidine DerivativeDopamine D2Antagonism
Similar Piperidine DerivativeSerotonin 5HT2AAgonism

Synthesis of Complex Molecules

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive building block for pharmaceutical development.

Case Study: Synthesis Pathway Development

Research has demonstrated efficient synthetic routes employing this compound as a key intermediate for developing novel therapeutics targeting various biological pathways. The incorporation of the trifluoromethyl group has been shown to improve the pharmacokinetic properties of the resulting compounds .

Mechanism of Action

The mechanism of action of Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. The piperidine ring provides structural rigidity and contributes to the compound’s overall bioactivity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or functional groups:

Compound Name Key Structural Features Molecular Formula Pharmacological Relevance Reference
Tert-butyl N-({1-[(5-bromothiophen-2-yl)sulfonyl]piperidin-3-yl}methyl)carbamate Bromothiophene-sulfonyl group, piperidine ring C₁₆H₂₃BrN₂O₄S Potential kinase inhibitors
Tert-butyl (1-phenyl-3-(pyrrolidin-1-yl)propan-2-yl)carbamate Phenyl group, pyrrolidine ring (vs. piperidine) C₁₉H₂₈N₂O₂ Dopamine receptor modulation
Tert-butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-Fluorophenyl group, ketone functionality C₁₄H₁₇FNO₃ Intermediate for antipsychotic agents
Tert-butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate Chlorosulfonyl group, branched alkyl chain C₁₀H₂₀ClNO₄S Sulfonamide-based drug precursors
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Hydroxycyclopentyl group C₁₀H₁₉NO₃ Chiral building block for peptidomimetics

Functional Group Analysis

  • Trifluoromethyl Group: Unique to the target compound, this group increases electronegativity and metabolic resistance compared to non-fluorinated analogues (e.g., phenyl or hydroxy groups in ).
  • Piperidine vs.
  • Boc Protection : Universally used in intermediates (e.g., ), but the trifluoro-propan-2-yl chain in the target compound may sterically hinder deprotection under acidic conditions compared to simpler Boc derivatives.

Physicochemical and Pharmacokinetic Properties (Inferred)

  • Solubility : The trifluoromethyl group lowers solubility in aqueous media compared to hydroxylated analogues (e.g., ).
  • Stability : Enhanced resistance to oxidative metabolism due to CF₃, unlike chlorosulfonyl derivatives (e.g., ), which are more reactive.
  • Bioavailability : Piperidine-containing compounds generally exhibit better blood-brain barrier penetration than pyrrolidine derivatives .

Biological Activity

Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate is a fluorinated organic compound that has garnered interest due to its unique structural features and potential biological activities. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence its interactions with biological targets.

The compound's molecular formula is C13H19F3N2O2C_{13}H_{19}F_{3}N_{2}O_{2}, and it has a molecular weight of approximately 292.30 g/mol. Its structure includes a carbamate functional group that contributes to its reactivity and stability in biological systems.

The mechanism of action for this compound involves its interaction with various enzymes and receptors. The trifluoromethyl group enhances binding affinity to proteins, allowing modulation of their activity. This compound has shown potential in influencing signaling pathways relevant to disease processes, particularly in oncology and neurology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through its modulation of enzyme mechanisms and protein-ligand interactions. Its unique properties make it a candidate for therapeutic applications.

Table 1: Biological Activity Summary

Activity Type Description
Enzyme Inhibition Modulates activity of specific enzymes involved in disease pathways.
Receptor Binding Shows affinity for various receptors, influencing cellular signaling.
Therapeutic Potential Investigated for applications in oncology and neurology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research demonstrated that the compound inhibits certain cancer cell lines by interfering with metabolic pathways crucial for cell proliferation. This was evidenced by decreased viability in treated cells compared to controls.
  • Binding Affinity Studies : A comparative analysis showed that compounds with similar structures but without fluorination exhibited weaker binding affinities to target enzymes, highlighting the importance of the trifluoromethyl group in enhancing biological interactions .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics revealed that this compound has favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Tert-butyl N-(1,1,1-trifluoro-3-piperidin-2-ylpropan-2-yl)carbamate?

  • Methodological Answer : The synthesis typically involves a multi-step protocol:

Amine Protection : React piperidine derivatives with tert-butyl carbamate under basic conditions to form the protected intermediate .

Trifluoromethylation : Introduce the trifluoromethyl group using reagents like TMSCF₃ or Umemoto’s reagent under controlled pH (7–9) and temperatures (0–25°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.

  • Key Metrics : Yields range from 60–85%, with purity confirmed via HPLC (≥95%) and LC-MS (m/z calculated for C₁₄H₂₂F₃N₂O₂: 329.16) .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the tert-butyl group (δ 1.4 ppm, singlet) and piperidine ring protons (δ 2.5–3.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 329.16) and fragmentation patterns .
  • X-ray Crystallography : For crystalline derivatives, SHELX software is used to resolve bond angles and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in trifluoromethylation?

  • Contradiction Analysis : Discrepancies in yields (e.g., 60% vs. 85%) may arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may decompose sensitive intermediates. Switch to dichloromethane or THF .
  • Catalyst Choice : Palladium catalysts (e.g., Pd(OAc)₂) improve regioselectivity in trifluoromethylation but require inert atmospheres .
    • Experimental Design : Use a Design of Experiments (DoE) approach to test solvent-catalyst combinations. Monitor via in-situ IR spectroscopy to track intermediate stability .

Q. What computational methods predict the compound’s biological activity?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like kinases or GPCRs. The trifluoromethyl group shows strong hydrophobic binding .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with bioactivity data (e.g., IC₅₀ values) from enzyme inhibition assays .
    • Validation : Compare computational predictions with in vitro results (e.g., anti-inflammatory activity vs. indomethacin in COX-2 assays) .

Q. How to resolve contradictory data on the compound’s metabolic stability?

  • Case Study : Some studies report rapid hepatic clearance (t₁/₂ = 2 hr), while others note prolonged stability (t₁/₂ = 8 hr) .
  • Resolution Strategies :

  • Isotope Labeling : Use ¹⁴C-labeled compound to trace metabolite formation in microsomal assays.
  • Enzyme Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways .

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